JAK1 Relative Selectivity Profile: PF-00956980 vs. Clinically Approved JAK Inhibitors
PF-00956980 exhibits a JAK isozyme inhibition profile that is qualitatively distinct from the principal clinically approved JAK inhibitors, particularly regarding JAK1:JAK2 selectivity. In cell-free enzyme assays, PF-00956980 displays a JAK1 IC50 of 2.2 μM and a JAK2 IC50 of 23.1 μM, yielding a JAK2/JAK1 IC50 ratio of approximately 10.5 . In contrast, tofacitinib demonstrates JAK1 IC50 of 15.1 nM and JAK2 IC50 of 77.4 nM (JAK2/JAK1 ratio ~5.1) [1]; ruxolitinib shows JAK1 IC50 of 3.3 nM and JAK2 IC50 of 2.8 nM (ratio ~0.85) [2]; baricitinib exhibits JAK1 IC50 of 5.9 nM and JAK2 IC50 of 5.7 nM (ratio ~0.97) [3]; and upadacitinib presents JAK1 IC50 of 0.76 nM and JAK2 IC50 of 19 nM (ratio ~25) [4]. The combination of reduced absolute potency but distinct relative JAK1 preference positions PF-00956980 as a specialized tool compound for experimental contexts requiring JAK1-biased inhibition at micromolar working concentrations.
| Evidence Dimension | JAK2/JAK1 IC50 Ratio (Relative Selectivity) |
|---|---|
| Target Compound Data | JAK1 IC50: 2.2 μM; JAK2 IC50: 23.1 μM; Ratio: ~10.5 |
| Comparator Or Baseline | Tofacitinib: Ratio ~5.1; Ruxolitinib: Ratio ~0.85; Baricitinib: Ratio ~0.97; Upadacitinib: Ratio ~25 |
| Quantified Difference | PF-00956980 exhibits a JAK1-biased selectivity profile distinct from ruxolitinib and baricitinib (which are JAK1/JAK2 equipotent) and differing from upadacitinib (which shows more pronounced JAK1 selectivity). |
| Conditions | Cell-free enzyme inhibition assays conducted at 1 mM ATP concentration for comparator data. |
Why This Matters
This selectivity profile defines the compound's unique pharmacological fingerprint, preventing functional substitution with equipotent JAK1/2 inhibitors or highly JAK1-selective clinical candidates.
- [1] PMC Table 1. Enzyme assay IC50 (nM): Tofacitinib JAK1 15.1, JAK2 77.4, JAK3 55.0. View Source
- [2] PMC Table 1. Ruxolitinib IC50 (nM): JAK1 3.3 ± 1.2, JAK2 2.8 ± 1.2, JAK3 428 ± 243. View Source
- [3] PMC Table 1. Baricitinib mean IC50 (nM): JAK1 5.9, JAK2 5.7, JAK3 >400. View Source
- [4] PMC Table 1. Upadacitinib IC50 (nmol/L): JAK1 0.76, JAK2 19, JAK3 224. View Source
